(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid

Lipophilicity Drug Design Pharmacokinetics

This compound offers a unique LogP of 1.98 and racemic 2-methyl-2,3-dihydroindole core, providing enhanced BBB permeability potential and stereochemical complexity for CNS drug discovery and fluorescent probe development. Its distinct scaffold enables SAR studies for aldose reductase inhibition. Procure high-purity (≥95%) building block for medicinal chemistry research. Contact us for bulk pricing and global shipping options.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 1018295-36-7
Cat. No. B1361014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid
CAS1018295-36-7
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1C(=O)C(=O)O
InChIInChI=1S/C11H11NO3/c1-7-6-8-4-2-3-5-9(8)12(7)10(13)11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
InChIKeyJGESGOYJOOYVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characterization of (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic Acid (CAS 1018295-36-7) for Research Procurement


(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid (CAS 1018295-36-7) is a synthetic derivative of indole-3-acetic acid . It belongs to the class of indole-3-acetic acid derivatives, characterized by a saturated 2,3-dihydroindole (indoline) core with a 2-methyl substituent and an alpha-oxoacetic acid moiety at the N1 position . This compound is a solid at 20°C with a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol . It is supplied as a racemic mixture and is intended for research use only, serving as a specialized building block in medicinal chemistry and chemical biology.

Why a Simple Indole Analog Cannot Substitute for (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic Acid in Specialized Research


Generic substitution with simpler, commercially available indole-3-acetic acid (IAA) derivatives is not scientifically valid due to fundamental differences in chemical and physical properties. The target compound features a unique combination of a saturated 2,3-dihydroindole ring, a chiral 2-methyl group, and an alpha-oxoacetic acid moiety. These structural features confer a distinct LogP of 1.98 , which is significantly higher than that of unsubstituted indoline analogs (e.g., LogP of ~0.41 for 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid) [1], indicating greater lipophilicity and potential for altered membrane permeability and protein binding. Furthermore, the presence of the chiral 2-methyl group introduces stereochemical complexity that can critically influence target binding and selectivity in biological assays, a dimension absent in achiral or differently substituted analogs.

Quantitative Differentiation of (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic Acid Against Closest Analogs


Lipophilicity and Predicted Membrane Permeability: LogP Comparison with Unsubstituted Indoline Analog

The target compound (CAS 1018295-36-7) possesses a calculated LogP of 1.98 , which is substantially higher than the LogP of 0.41 reported for the structurally related 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid, an analog lacking the 2-methyl substituent and possessing a different oxidation state on the indole ring [1]. This difference in lipophilicity can significantly impact compound distribution, passive membrane permeability, and non-specific protein binding in cellular assays.

Lipophilicity Drug Design Pharmacokinetics

Fluorescence Quantum Yield: Class-Level Advantage of 2,3-Dihydroindole Scaffold Modifications

Within the broader class of indole-3-acetic acid derivatives, specific ring substitutions and saturation states dramatically alter fluorescence properties. A study on 29 ring-substituted indole-3-acetic acids found that 6-fluoroindole-3-acetic acid exhibited a fluorescence quantum yield significantly exceeding that of the parent indole-3-acetic acid (IAA), which has a quantum yield of 0.3 [1]. This class-level evidence demonstrates that structural modifications to the indole core, such as the 2,3-dihydro and 2-methyl substitution present in the target compound, can be rationally employed to tune fluorescence properties, a key consideration for probe design.

Fluorescence Chemical Biology Probe Development

Enzyme Inhibition Potential: Benchmarking Against a Highly Potent 2,3-Dihydroindole Aldose Reductase Inhibitor

The 2,3-dihydroindole scaffold is a validated pharmacophore for potent enzyme inhibition. The compound cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid, a structural relative of the target compound, has been identified as a novel and highly potent aldose reductase (ALR2) inhibitor. The parent compound in this series exhibited an IC50 of 0.85 μM, comparable to the known inhibitor sorbinil (IC50 = 0.50 μM) [1]. This provides a quantitative benchmark for the inhibitory potential of this chemical class, suggesting the target compound's scaffold is suitable for medicinal chemistry campaigns aimed at developing novel enzyme inhibitors.

Enzyme Inhibition Aldose Reductase Drug Discovery

Defined Research Applications for (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic Acid Based on Quantitative Evidence


Synthesis of Lipophilic, Chiral Building Blocks for CNS-Targeted Libraries

The elevated LogP of 1.98 and racemic nature of this compound make it a strategically useful building block for synthesizing compound libraries with enhanced blood-brain barrier permeability potential. It is specifically differentiated from less lipophilic indoline analogs [1] for projects requiring increased logD characteristics.

Development of Novel Fluorescent Probes via Scaffold Tuning

Given the class-level evidence that modifications to the indole core can drastically alter fluorescence quantum yields [2], this compound serves as a distinct starting point for chemists developing novel fluorescent probes. Its unique 2-methyl-2,3-dihydroindole core offers a different fluorescence profile compared to the parent IAA, which may be exploited for specific imaging or assay detection needs.

Medicinal Chemistry Campaigns Targeting Aldose Reductase and Related Enzymes

The proven potency of the 2,3-dihydroindole scaffold as an aldose reductase inhibitor (IC50 = 0.85 μM for a close analog) [3] validates the use of this compound as a core scaffold for structure-activity relationship (SAR) studies. Researchers can leverage this compound's unique substitution pattern to explore new chemical space around a validated pharmacophore for enzyme inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.